molecular formula C8H7N3O4 B15094387 Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Cat. No.: B15094387
M. Wt: 209.16 g/mol
InChI Key: JFSOIMXHOJOWEO-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a pyrimidine derivative characterized by a cyano group at position 5, a 2,4-diketone structure, and an acetoxy methyl ester side chain. This compound belongs to the dihydropyrimidinone (DHPM) family, known for diverse biological activities, including enzyme inhibition and anticancer properties . Its molecular formula is C₈H₇N₃O₄, with a molecular weight of 209.16 g/mol (based on analogs in ).

Properties

IUPAC Name

methyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-15-6(12)4-11-3-5(2-9)7(13)10-8(11)14/h3H,4H2,1H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSOIMXHOJOWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate typically involves the condensation of cyanoacetic acid derivatives with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester undergoes saponification under mild conditions:

  • Base-Mediated Hydrolysis : Treatment with triethylamine in methanol quantitatively yields (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid .

  • Solubility : The carboxylic acid derivative is sparingly soluble in polar solvents (e.g., water, DMSO) but dissolves in DMF for further coupling reactions .

Electrophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine core undergoes selective functionalization:

  • Halogenation : Iodination at C-5 using CAN and iodine in MeCN (65% yield) .

  • Nucleophilic Additions : Reaction with hydrazine derivatives in MeOH/DCM mixtures forms hydrazone conjugates .

Multicomponent Reactions for Heterocycle Assembly

The compound serves as a building block in Biginelli-type reactions:

  • Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc) in solvent-free conditions facilitates one-pot synthesis of tetrahydropyrimidine scaffolds .

  • Substrate Scope : Compatible with aldehydes bearing electron-withdrawing (-NO₂, -CN) and donating (-OMe) groups, achieving 74–94% yields .

Biological Activity and Further Modifications

While direct pharmacological data for this compound is limited, structurally related analogs exhibit:

  • Antiviral Activity : Uridine-based derivatives require phosphorylation for activation, suggesting potential prodrug applications .

  • Enzyme Inhibition : Analogous capuramycin derivatives inhibit bacterial phosphotransferases (e.g., MraY, WecA) at μM concentrations .

Scientific Research Applications

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the dihydropyrimidinone core but differ in substituents at positions 5 and 6, ester groups, or side-chain modifications. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties

Compound Name CAS No. Molecular Formula Substituents Key Features
Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate N/A C₈H₇N₃O₄ 5-CN, methyl ester High electrophilicity due to cyano group; potential DPP-4 inhibition .
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate 4113-98-8 C₈H₁₀N₂O₄ Ethyl ester Lower polarity than methyl ester analogs; used in oligonucleotide synthesis .
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5900-45-8 C₈H₇N₃O₄ 5-CN, 6-CH₃, carboxylic acid Higher solubility in aqueous media; acute oral toxicity (LD₅₀ > 300 mg/kg) .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate N/A C₁₁H₁₆N₂O₃S₂ Thietane-oxy group Enhanced lipophilicity; explored for antimicrobial activity .

Biological Activity

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a cyano group and dioxo functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7N3O4
  • Molecular Weight : 209.15 g/mol
  • CAS Number : 155211-06-6
  • Purity : Typically reported at 95% or higher .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.
  • Antioxidant Activity : The presence of the dioxo group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antitumor Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)
HeLa14.5 ± 2.2
MCF-716.8 ± 1.9
SK-OV-318.6 ± 2.1
HT-2919.8 ± 1.9

These findings indicate a promising potential for this compound in cancer therapy due to its relatively low IC50 values across multiple cell lines .

Mechanistic Insights

Molecular docking studies suggest that this compound binds effectively to DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. This binding may disrupt normal cellular processes leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the biological significance of this compound:

  • Study on Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells.
  • Cytotoxicity Assessment : In a comparative analysis with established chemotherapeutics such as Doxorubicin and Cisplatin, this compound showed comparable or enhanced cytotoxic effects against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via carboxymethylation of pyrimidine derivatives. A common approach involves coupling 5-fluorouracil analogs with methyl esters using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) to suppress racemization during peptide bond formation . Optimizing solvent polarity (e.g., dimethylformamide) and temperature (room temperature to 60°C) improves yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted intermediates .

Q. How can researchers structurally characterize this compound and confirm its purity?

Key techniques include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of the cyano group (δ ~110-120 ppm in 13C^{13}C) and ester carbonyl (δ ~165-170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C9_9H7_7N3_3O4_4, expected m/z 229.036).
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential when handling this compound?

The compound exhibits acute oral toxicity (GHS Category 4) and skin/eye irritation (Category 2). Required precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with pharmacological targets like DPP-4, and what computational methods validate these interactions?

Molecular docking studies (e.g., using AutoDock Vina) reveal interactions with DPP-4 residues such as Tyr547 and Glu206, critical for binding affinity. Comparative analysis with sitagliptin (a known DPP-4 inhibitor) shows similar hydrogen bonding patterns at the active site. Validate docking results with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes .

Q. What methodological frameworks are recommended for evaluating its cytotoxicity and antitumor activity?

  • SRB assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (0.4% in 1% acetic acid), and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry methods in sensitivity .
  • Clonogenic assays : Use 6-well plates to quantify survival fractions post-treatment (e.g., IC50_{50} values against HeLa or MCF-7 cell lines) .

Q. How can researchers address discrepancies in synthetic yields during scale-up?

Common issues include incomplete coupling or ester hydrolysis. Mitigation strategies:

  • Reagent stoichiometry : Ensure a 1.2:1 molar ratio of EDC·HCl to carboxylate intermediate.
  • Moisture control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of the methyl ester .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time .

Q. Are there photochemical applications for this compound in targeted drug delivery systems?

Yes. The pyrimidine-dione core undergoes photochemical reactions (e.g., [2+2] cycloaddition with thioketones under UV light) to generate thietane derivatives for prodrug strategies. Optimize wavelengths (e.g., 365 nm) and irradiance (10–20 mW/cm2^2) to control reaction specificity .

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